3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate
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Overview
Description
3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE is a chemical compound that features a pyrrolidine ring, a propyl chain, and an ethoxy-diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE typically involves the reaction of 2-ethoxy-2,2-diphenylacetic acid with 3-(1-pyrrolidinyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives or ethoxy-diphenylacetate derivatives.
Scientific Research Applications
3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ethoxy-diphenylacetate moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(1-PYRROLIDINYL)PROPYL 2,2-DIPHENYLACETATE: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-(1-PYRROLIDINYL)ETHYL 2-ETHOXY-2,2-DIPHENYLACETATE: Has a shorter alkyl chain, potentially altering its pharmacokinetic properties.
3-(1-PYRROLIDINYL)PROPYL 2-METHOXY-2,2-DIPHENYLACETATE: Contains a methoxy group instead of an ethoxy group, which may influence its chemical behavior.
Uniqueness
3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE is unique due to the presence of both the pyrrolidine ring and the ethoxy-diphenylacetate moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H29NO3 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpropyl 2-ethoxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO3/c1-2-27-23(20-12-5-3-6-13-20,21-14-7-4-8-15-21)22(25)26-19-11-18-24-16-9-10-17-24/h3-8,12-15H,2,9-11,16-19H2,1H3 |
InChI Key |
BICXFCUUWBJXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCCN3CCCC3 |
Origin of Product |
United States |
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